molecular formula C18H24FNO B6046249 1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine

1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine

Cat. No. B6046249
M. Wt: 289.4 g/mol
InChI Key: GRKYRICGKRDABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may contribute to its antipsychotic effects. It may also modulate the levels of various neurotransmitters such as serotonin, norepinephrine, and acetylcholine, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce pain by modulating the levels of various neurotransmitters such as serotonin and norepinephrine. Additionally, it has been found to exhibit antipsychotic effects by blocking dopamine receptors.

Advantages and Limitations for Lab Experiments

1-(Cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It also exhibits potent biological activities, making it a useful tool for studying various disease models.
However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine. One area of interest is the development of more potent and selective derivatives of this compound. Another potential direction is the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a potential drug candidate that exhibits various biological activities. Its synthesis method is well-established, and it has been extensively studied for its potential therapeutic properties. While there are limitations to using this compound in lab experiments, there are also several potential future directions for research. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine involves a multi-step process. The first step is the preparation of 2-(3-fluorophenyl)ethylamine, which is then reacted with cyclobutanone to form the intermediate this compound. The final product is obtained by purification and isolation using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

1-(Cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. It has also been investigated for its potential use in the treatment of various diseases such as Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

cyclobutyl-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO/c19-17-8-1-4-14(12-17)9-10-15-5-3-11-20(13-15)18(21)16-6-2-7-16/h1,4,8,12,15-16H,2-3,5-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKYRICGKRDABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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